molecular formula C7H10O B12290949 1,5-Heptadien-3-one, (Z)-

1,5-Heptadien-3-one, (Z)-

Cat. No.: B12290949
M. Wt: 110.15 g/mol
InChI Key: NKXFVAPTUXWTDT-HYXAFXHYSA-N
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Description

1,5-Heptadien-3-one, (Z)- is an organic compound with the molecular formula C7H10O It is a conjugated diene with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Heptadien-3-one, (Z)- can be synthesized through several methods. One common approach involves the photochemical rearrangement of 3,3,6-trimethyl-1,5-heptadien-4-one . This method typically requires specific reaction conditions, including the use of light to induce the rearrangement.

Industrial Production Methods

While specific industrial production methods for 1,5-Heptadien-3-one, (Z)- are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,5-Heptadien-3-one, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1,5-Heptadien-3-one, (Z)- involves its interaction with specific molecular targets. For example, studies have shown that the compound can inhibit certain enzymes, such as TEM-1 β-lactamase and penicillin-binding proteins . These interactions are mediated through the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Heptadien-3-one, (Z)- is unique due to its specific conjugated diene structure and the presence of a ketone functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(5Z)-hepta-1,5-dien-3-one

InChI

InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h3-5H,2,6H2,1H3/b5-3-

InChI Key

NKXFVAPTUXWTDT-HYXAFXHYSA-N

Isomeric SMILES

C/C=C\CC(=O)C=C

Canonical SMILES

CC=CCC(=O)C=C

Origin of Product

United States

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